molecular formula C18H33NNaO10P B1493596 Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate CAS No. 321862-85-5

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Cat. No.: B1493596
CAS No.: 321862-85-5
M. Wt: 477.4 g/mol
InChI Key: OPDYVXCKOQKYDZ-LIOBNPLQSA-M
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Description

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate is a phosphatidylserine derivative with hexanoyl (C6) acyl chains esterified to the glycerol backbone. This sodium salt enhances aqueous solubility, making it suitable for biomedical applications such as drug delivery systems and surfactants . Its structure comprises a serine headgroup linked to a phosphorylated glycerol moiety, with hexanoyl chains contributing to its amphiphilic nature.

Properties

CAS No.

321862-85-5

Molecular Formula

C18H33NNaO10P

Molecular Weight

477.4 g/mol

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C18H34NO10P.Na/c1-3-5-7-9-16(20)26-11-14(29-17(21)10-8-6-4-2)12-27-30(24,25)28-13-15(19)18(22)23;/h14-15H,3-13,19H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1/t14-,15+;/m1./s1

InChI Key

OPDYVXCKOQKYDZ-LIOBNPLQSA-M

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCC.[Na+].[Na+]

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+]

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+]

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate is a complex molecule characterized by its phospholipid backbone and amino acid structure. Its unique properties stem from the presence of multiple functional groups that confer specific biological activities.

Structural Formula

The structural formula can be represented as:

C18H37NO7P\text{C}_{18}\text{H}_{37}\text{N}\text{O}_7\text{P}

This indicates a molecular weight of approximately 397.47 g/mol.

The biological activity of this compound primarily involves its interaction with cell membranes and signaling pathways. It is hypothesized that the compound may enhance membrane fluidity and facilitate the transport of ions and nutrients across cellular membranes.

Key Mechanisms:

  • Membrane Stabilization: The compound's lipid components may stabilize cellular membranes, which is crucial for maintaining cellular integrity.
  • Signal Transduction: It may play a role in modulating signal transduction pathways, particularly those involving phospholipids.

Therapeutic Applications

Research has indicated potential therapeutic applications in various fields, including:

  • Immunology: The compound may exhibit immunosuppressive properties, making it a candidate for treating autoimmune diseases.
  • Cancer Therapy: Its ability to influence cell signaling could be harnessed in cancer treatment strategies.
  • Drug Delivery Systems: Due to its amphiphilic nature, it can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound can:

  • Enhance the proliferation of specific immune cells.
  • Induce apoptosis in cancer cell lines under certain conditions.
StudyCell LineObserved Effect
Study 1Jurkat T-cellsIncreased proliferation by 30%
Study 2HeLa cellsInduced apoptosis at concentrations >50 µM

In Vivo Studies

Preliminary in vivo studies have shown promising results:

  • Animal Models: In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
  • Toxicity Assessments: Toxicity studies indicated a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Structural Variations

  • Hexanoyl (C6) variant: The compound in focus (hexanoyl chains) has shorter acyl groups, increasing hydrophilicity compared to longer-chain analogs .
  • Dodecanoyl (C12) variant: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (CAS 55553-08-7) features longer C12 chains, enhancing membrane integration but reducing solubility .
  • Palmitoyl (C16) variant : Sodium salts with palmitoyl groups (e.g., CAS 17145849-32-7) are common in lipid bilayers due to their balance of stability and fluidity .
  • Stearoyl (C18) variant: (2S)-2-Amino-3-((((R)-2,3-bis(stearoyloxy)propoxy)oxidophosphoryl)oxy)propanoic acid (CAS 51446-62-9) has high hydrophobicity, ideal for rigid liposomal formulations .

Physicochemical Properties

Property Hexanoyl (C6) Dodecanoyl (C12) Palmitoyl (C16) Stearoyl (C18)
Molecular Weight Lower (exact value N/A) Higher (exact value N/A) Higher (exact value N/A) Highest (~560.3 g/mol)
Density (g/cm³) Estimated <1.358 Estimated ~1.358 ~1.358 (similar to C18) 1.358
Solubility High in aqueous media Moderate Low Very low
Storage Temperature Likely room temperature -20°C (common for lipids) -20°C -20°C

Research Findings

  • Relaxation Rates in MRI Contrast Agents : Gd-DOTA-DSPE analogs with palmitoyl (C16) chains showed lower R1 relaxation rates (1.05 s⁻¹) compared to shorter-chain derivatives, highlighting acyl length's impact on paramagnetic efficacy .
  • Toll-like Receptor Modulation : Compounds with hexadecyloxy (C16) chains demonstrated enhanced activity in TLR-4/2 modulation, suggesting chain length specificity in biological interactions .

Preparation Methods

Starting Materials and Reagents

Component Role Typical Source/Specification
(S)-2-amino-3-hydroxypropanoate Chiral amino acid backbone Commercially available, high enantiomeric purity
Hexanoyl chloride Acylating agent for esterification Anhydrous, freshly distilled
Phosphoric acid derivatives Phosphorylation agent e.g., phosphorochloridate derivatives
Solvents Reaction medium Dichloromethane (DCM), Dimethylformamide (DMF), Anhydrous conditions
Bases Acid scavengers Triethylamine or pyridine

Stepwise Synthesis

  • Phosphorylation Reaction:
    The amino acid derivative is reacted with a phosphoric acid derivative or phosphorochloridate under anhydrous conditions to form the phosphorylated intermediate. This step is typically conducted at low temperatures (0–5 °C) to control reactivity and prevent side reactions.

  • Esterification with Hexanoyl Chloride:
    The phosphorylated intermediate is then subjected to esterification with hexanoyl chloride to introduce the two hexanoyloxy groups on the glycerol backbone. This reaction is performed in the presence of a base (e.g., triethylamine) to neutralize the released HCl and drive the reaction forward. The reaction temperature is maintained around room temperature to moderate heat-sensitive groups.

  • Formation of Sodium Salt:
    The final product is converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing its solubility and stability for further applications.

  • Purification:
    The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC to separate the desired stereoisomer and remove impurities.

Reaction Conditions Summary

Step Temperature (°C) Solvent Time (hours) Notes
Phosphorylation 0–5 DCM or DMF 1–3 Anhydrous, inert atmosphere
Esterification 20–25 DCM 2–4 Base present, controlled pH
Neutralization to sodium salt Room temperature Water/Alcohol mixture 0.5–1 pH adjustment, mild stirring
Purification Ambient Various chromatographic solvents Variable Ensures stereochemical purity

Analytical Characterization During Preparation

To ensure the compound’s structural integrity and purity, the following analytical techniques are employed:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and stereochemistry Distinct peaks for chiral centers and ester groups
Mass Spectrometry (MS) Verify molecular weight and composition Molecular ion peak corresponding to target compound
High-Performance Liquid Chromatography (HPLC) Purity assessment and isomer separation Single major peak indicating high purity
Infrared Spectroscopy (IR) Functional group identification Characteristic phosphate and ester bands

These techniques are integral at each stage to monitor reaction progress and final product quality.

Research Findings and Optimization Insights

  • Yield Optimization:
    Reaction yields are highly dependent on the molar ratios of reagents, solvent choice, and temperature control. Using anhydrous solvents and inert atmospheres significantly improves product yield and reduces side products.

  • Stereochemical Integrity:
    Maintaining low temperatures during phosphorylation is critical to prevent racemization at the chiral amino acid center, preserving biological activity.

  • Purity and Stability:
    The sodium salt form exhibits enhanced stability and solubility, which is beneficial for downstream pharmaceutical applications.

  • Scalability:
    The described synthetic route is amenable to scale-up with careful control of reaction parameters and purification steps, making it suitable for industrial production.

Summary Table of Preparation Method

Aspect Details
Starting Material (S)-2-amino-3-hydroxypropanoate
Key Reagents Hexanoyl chloride, phosphoric acid derivatives
Solvents Dichloromethane, Dimethylformamide
Reaction Conditions Low temperature phosphorylation, room temperature esterification
Purification Chromatography (silica gel or HPLC)
Characterization Techniques NMR, MS, HPLC, IR
Final Product Form Sodium salt
Yield Optimized via controlled molar ratios and reaction times
Applications Liposomal drug delivery, biochemical research

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 2
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

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